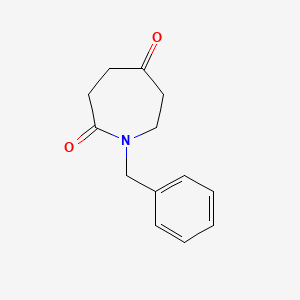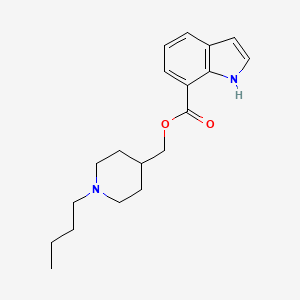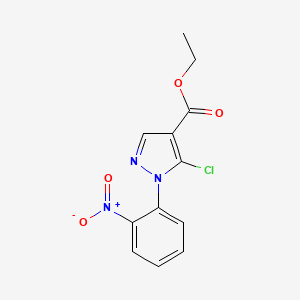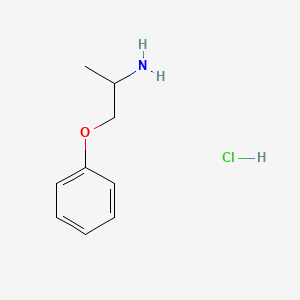
Sakakin
描述
Sakakin is a natural product . It is a compound that belongs to dihydroflavonoid . It was originally separated from the bark of the cherry tree .
Synthesis Analysis
This compound can be synthesized from glucose by engineered Saccharomyces cerevisiae . A de novo biosynthesis pathway of this compound was constructed in S. cerevisiae, and after a series of heterogenous gene integration, a biosynthetic pathway of this compound from glucose was successfully constructed .Molecular Structure Analysis
This compound has a molecular formula of C13H18O7 . It has a molecular weight of 286.28 g/mol . The InChIKey of this compound is YTXIGTCAQNODGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a light yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 286.28 g/mol . The topological polar surface area of this compound is 120 Ų .科学研究应用
Sakakin has several potential applications in scientific research. In vivo studies can be conducted using this compound to study the pharmacokinetics and pharmacodynamics of the compound. In vitro studies can be conducted using this compound to study the mechanism of action and biological activity of the compound.
作用机制
- Osteoclastogenesis : It inhibits the formation of osteoclasts, which are cells responsible for bone resorption . By scavenging reactive oxygen species (ROS), it elevates the expression of antioxidant enzymes via the Nrf2/Keap1 pathway.
Mode of Action:
The interaction between “Sakakin” and its targets leads to specific changes:
- ROS Scavenging : By scavenging ROS, “this compound” reduces oxidative stress, which is crucial for preventing senile osteoporosis .
- mTOR Pathway Activation : It inhibits autophagy by activating the mTOR pathway, further contributing to osteoclastogenesis inhibition .
Biochemical Pathways:
The affected pathways include:
- Nrf2/Keap1 Pathway : Activation of this pathway enhances antioxidant enzyme expression, protecting against oxidative damage .
- Autophagy Regulation : “this compound” modulates autophagy through mTOR signaling, impacting osteoclast function .
Pharmacokinetics:
The ADME properties of “this compound” are essential for understanding its bioavailability:
- Absorption : It is absorbed efficiently, especially when administered via optimized fermentation processes .
Result of Action:
The molecular and cellular effects of “this compound” include:
- Bone Health : By inhibiting osteoclastogenesis, it helps maintain bone density and prevents osteoporosis .
Action Environment:
Environmental factors influence “this compound” in the following ways:
生物活性
Sakakin has been shown to have a variety of biological activities. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have anti-angiogenic, anti-viral, and anti-fungal activities.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is important for the regulation of blood pressure. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.
实验室实验的优点和局限性
Sakakin has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and administer in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, this compound is a novel compound, which means there is a lack of existing research to compare results to. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action is not yet known, which can make it difficult to interpret results. Additionally, there is limited information available on the long-term effects of this compound, which can make it difficult to assess the safety of the compound.
未来方向
There are several potential future directions for Sakakin research. One potential direction is to further investigate the mechanism of action of the compound. This could include studying the interactions between this compound and different proteins and enzymes in the body, as well as its effects on neurotransmitter release and metabolism. Additionally, further research could be conducted to investigate the long-term effects of this compound. This could include studying the effects of chronic administration of the compound in animal models. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound. This could include studying the effects of the compound on various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research could be conducted to investigate the potential of this compound as a drug delivery system. This could include studying the effects of this compound on the absorption, distribution, and metabolism of other compounds.
合成方法
Sakakin is synthesized using a three-step process. The first step involves the reaction of an aminopiperidine with an aldehyde in the presence of a base catalyst. The second step involves the reaction of the resulting product with a secondary amine. The third step involves the reaction of the resulting product with a tertiary amine. The final product is a piperidinone derivative, which is this compound.
安全和危害
Sakakin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas .
生化分析
Biochemical Properties
Sakakin interacts with various enzymes and proteins in biochemical reactions. It has been found to facilitate the shift of Mesenchymal Stem Cell (MSC) fate to osteoblast and prevent adipogenesis via the Wnt/β-catenin signaling pathway . This indicates that this compound plays a significant role in cell differentiation and adipogenesis prevention.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been noted for its antidepressant effects . In a study, this compound was found to improve depressive behavior in chronic unpredictable mild stress (CUMS) rats by downregulating Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity and increasing Brain-Derived Neurotrophic Factor (BDNF) expression and ERK1/2 phosphorylation in the hippocampus .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate HPA axis hyperactivity, increase BDNF expression, and enhance ERK1/2 phosphorylation in the hippocampus . These actions suggest that this compound may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 5 and 10 mg/kg has been found to increase the number of head-dips in the hole-board test in mice, indicating its anxiolytic effects
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-HENWMNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743247 | |
| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21082-33-7 | |
| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21082-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




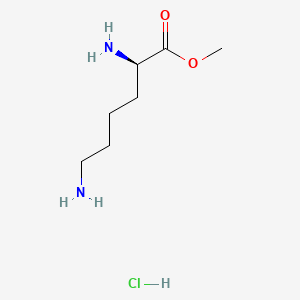

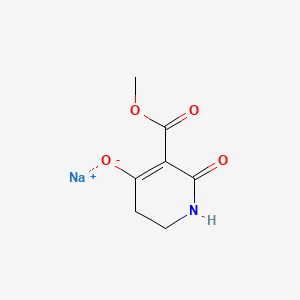
![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

